Imipramine-d3

描述

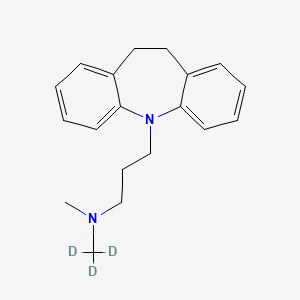

Imipramine-d3 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bed-wetting). The deuterium atoms in this compound replace three hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Imipramine-d3 involves the incorporation of deuterium atoms into the imipramine molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions: Imipramine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites such as 2-hydroxythis compound.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Substitution reactions can occur at the nitrogen atoms or aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

Oxidation: 2-Hydroxythis compound

Reduction: Reduced forms of this compound

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Imipramine-d3 has a wide range of scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of imipramine levels in biological samples such as urine, serum, and plasma.

Clinical Research: Employed in therapeutic drug monitoring to ensure proper dosing and to prevent adverse effects in patients undergoing treatment with imipramine.

Pharmacokinetic Studies: Utilized to study the metabolism and pharmacokinetics of imipramine in the body.

Forensic Analysis: Applied in forensic toxicology to detect and quantify imipramine in biological samples.

作用机制

Imipramine-d3, like imipramine, works by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation. This compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . Additionally, it blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .

相似化合物的比较

Desipramine-d3: A deuterated form of desipramine, another tricyclic antidepressant.

Amitriptyline-d3: A deuterated form of amitriptyline, used for similar therapeutic purposes.

Nortriptyline-d3: A deuterated form of nortriptyline, also a tricyclic antidepressant.

Comparison:

Imipramine-d3 vs. Desipramine-d3: Both compounds are used as internal standards in analytical applications.

This compound vs. Amitriptyline-d3: While both are tricyclic antidepressants, amitriptyline-d3 may have a different side effect profile and potency in inhibiting serotonin and norepinephrine reuptake.

This compound vs. Nortriptyline-d3: Nortriptyline-d3 is a secondary amine tricyclic antidepressant, whereas this compound is a tertiary amine.

This compound stands out due to its specific use as an internal standard in analytical applications, providing accurate quantification of imipramine levels in various biological samples.

生物活性

Imipramine-d3, a deuterated form of the tricyclic antidepressant imipramine, is primarily utilized in pharmacokinetic studies due to its unique isotopic labeling. This compound retains the biological activity of its parent drug while allowing researchers to trace and quantify drug metabolism in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Imipramine acts primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation. The deuterated form, this compound, maintains this mechanism while providing advantages in metabolic studies. Key findings regarding its biological activity include:

- Serotonin Transporter Inhibition : this compound exhibits an IC50 value of 32 nM against the serotonin transporter, indicating potent inhibitory effects that contribute to its antidepressant properties .

- Autophagy and Apoptosis : Research indicates that this compound stimulates autophagy in glioma cells and induces apoptosis in HL-60 cells, showcasing its potential antitumor activities .

- Neuroprotective Effects : Studies have demonstrated that imipramine can mitigate stress-induced inflammation and neuroinflammatory signaling, suggesting a role in neuroprotection .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its behavior in biological systems. As a deuterated compound, it allows for precise tracking in metabolic studies without interfering with the biological activity of imipramine. Key aspects include:

- Stability and Detection : this compound is stable under various conditions and can be effectively detected using advanced chromatographic techniques such as UPLC-MS/MS .

- Quantitative Analysis : The use of this compound in quantitative analyses helps elucidate the pharmacokinetics of other compounds by providing a reliable internal standard .

Case Studies

Several case studies highlight the clinical implications and side effects associated with imipramine treatment:

- Acute Dystonia in Children : A notable case involved a 13-year-old male who developed acute dystonia after being treated with imipramine for nocturnal enuresis. The episode was attributed to an imbalance between dopamine and acetylcholine systems, common with tricyclic antidepressants. After discontinuation of the drug, no further episodes were reported .

- Immune Thrombocytopenia : Another case described a five-year-old boy who experienced immune thrombocytopenia associated with imipramine treatment. This case emphasizes the need for careful monitoring when prescribing imipramine to vulnerable populations .

Comparative Analysis

To better understand the unique properties of this compound compared to other tricyclic antidepressants (TCAs), a comparative analysis is presented below:

| Compound | IC50 (nM) | Primary Action | Notes |

|---|---|---|---|

| This compound | 32 | Serotonin transporter inhibition | Deuterated for metabolic tracing |

| Nortriptyline-D3 | TBD | Serotonin & norepinephrine inhibition | Similar antidepressant profile |

| Doxepin-D3 | TBD | Histamine receptor antagonism | Used for insomnia; different receptor profile |

| Clomipramine-D3 | TBD | Serotonin & norepinephrine inhibition | Higher sedation potential |

属性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-48-3 | |

| Record name | Imipramine-D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINE-D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。